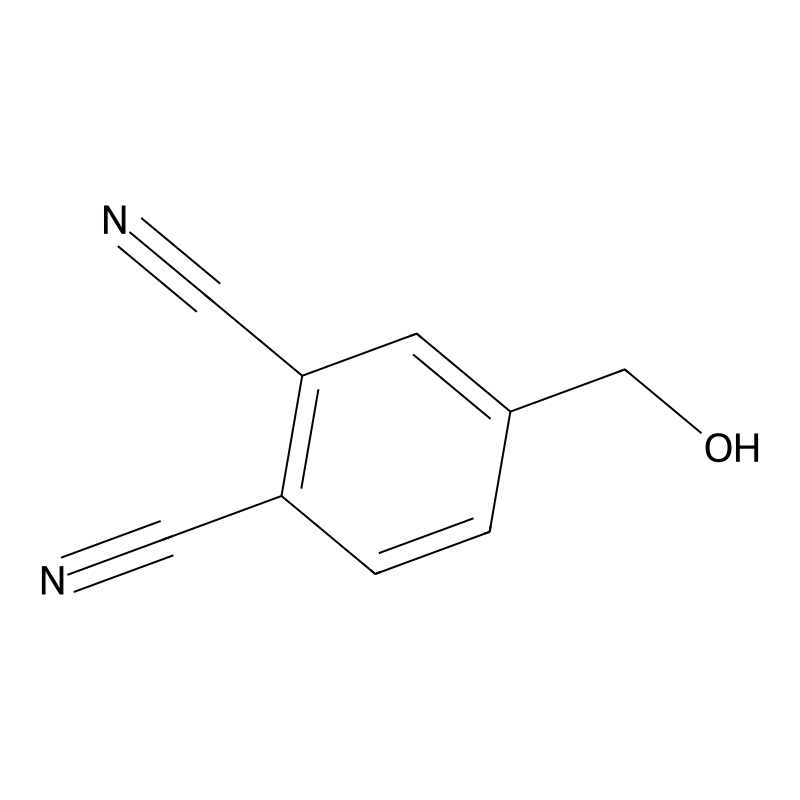

4-Hydroxymethyl-phthalonitrile

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Hydroxymethyl-phthalonitrile is an organic compound characterized by its molecular formula and a molecular weight of approximately 162.16 g/mol. It features a hydroxymethyl group attached to a phthalonitrile structure, which is a derivative of phthalic acid. The compound is known for its potential applications in the synthesis of various functional materials, particularly phthalocyanines, which are widely used in dyes, pigments, and electronic devices due to their unique optical and electronic properties .

- Oxidation: The hydroxymethyl group can be oxidized to form formaldehyde or carboxylic acids under appropriate conditions.

- Nucleophilic Substitution: The nitrile group can react with nucleophiles, leading to the formation of amides or other derivatives.

- Cyclization: When reacted with metal salts such as zinc acetate or copper chloride, it can participate in cyclization reactions to form metal-containing phthalocyanines .

Several synthesis methods for 4-hydroxymethyl-phthalonitrile have been reported:

- Direct Hydroxymethylation: This involves the reaction of phthalonitrile with formaldehyde in the presence of a base, resulting in the introduction of the hydroxymethyl group.

- Reduction of Phthalaldehyde: Phthalaldehyde can be reduced using sodium borohydride in an alcohol solvent to yield 4-hydroxymethyl-phthalonitrile.

- Multi-step Synthesis: A more complex route involves starting from 4-nitrophthalonitrile, followed by reduction and substitution reactions to introduce the hydroxymethyl group .

Interaction studies involving 4-hydroxymethyl-phthalonitrile primarily focus on its reactivity with metal ions and other substrates. Research indicates that when complexed with metals like zinc or copper, it forms stable complexes that exhibit enhanced catalytic activity and improved optical properties. These interactions are crucial for developing new materials with targeted functionalities for electronic and photonic applications .

The uniqueness of 4-hydroxymethyl-phthalonitrile lies in its specific functionalization pattern that allows for diverse chemical transformations while maintaining stability under various conditions. This versatility makes it a valuable compound in both synthetic organic chemistry and material science .